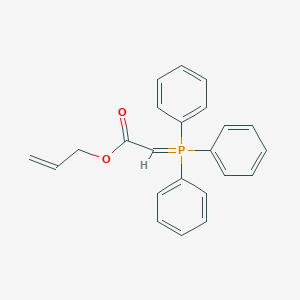

Allyl (triphenylphosphoranylidene)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-(triphenyl-λ5-phosphanylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21O2P/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17,19H,1,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQMUMNJRCNSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394703 | |

| Record name | Allyl (triphenylphosphoranylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104127-76-6 | |

| Record name | Allyl (triphenylphosphoranylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Allyl (triphenylphosphoranylidene)acetate

CAS Number: 104127-76-6

This technical guide provides a comprehensive overview of Allyl (triphenylphosphoranylidene)acetate, a stabilized ylide widely employed in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, spectroscopic characterization, and applications, with a focus on the Wittig reaction.

Compound Properties and Specifications

This compound is a valuable reagent for the formation of carbon-carbon double bonds.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 104127-76-6 | [1] |

| Molecular Formula | C₂₃H₂₁O₂P | [1] |

| Molecular Weight | 360.40 g/mol | [1] |

| Melting Point | 71-73 °C | [1] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 97% (HPLC) | [2] |

Synthesis of this compound

Experimental Protocol: A General Synthesis of Ester Phosphonium Ylides

This protocol is adapted from established methods for similar compounds and can be optimized for the synthesis of this compound.

Step 1: Formation of the Phosphonium Salt

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine (1.0 eq.) in a suitable solvent such as toluene or acetonitrile.[3][4]

-

To this solution, add allyl bromoacetate (1.0 eq.).

-

Heat the reaction mixture to reflux and maintain for several hours (typically 16-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3][4]

-

Upon completion, allow the mixture to cool to room temperature. The phosphonium salt may precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials.

-

The resulting phosphonium salt can be dried under vacuum and used in the next step without further purification.[3]

Step 2: Ylide Formation

-

Suspend the dried phosphonium salt in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3]

-

Cool the suspension in an ice bath.

-

Slowly add a base, such as a solution of sodium hydroxide or potassium hydroxide, dropwise with vigorous stirring.[3] For stabilized ylides, weaker bases can often be employed.[5]

-

Continue stirring for 1-2 hours, allowing the deprotonation to complete. The formation of the ylide is often indicated by a color change.

-

Transfer the reaction mixture to a separatory funnel and perform an aqueous workup. Extract the aqueous layer with the organic solvent used.

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt such as sodium sulfate or magnesium sulfate.[3]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.[3]

Caption: Synthesis of this compound.

Spectroscopic Analysis

A thorough understanding of the spectroscopic data is crucial for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the allyl and triphenylphosphine moieties. The protons of the triphenylphosphine groups typically appear as a complex multiplet in the aromatic region (around 7.4-7.8 ppm). The allyl group protons would show distinct signals: a multiplet for the methine proton (-CH=), and two multiplets for the terminal vinyl protons (=CH₂). The methylene protons adjacent to the ester oxygen (-OCH₂-) would also have a characteristic chemical shift.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Distinct signals would be observed for the carbons of the phenyl rings, the carbonyl carbon of the ester, the carbons of the allyl group (olefinic and methylene), and the ylidic carbon, which is directly bonded to the phosphorus atom.

Note: While general principles of NMR interpretation are well-established, specific peak assignments and coupling constants for this compound require experimental data which was not found in the search results.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050-3080 | C-H stretch | Aromatic and Olefinic C-H |

| ~2850-2960 | C-H stretch | Aliphatic C-H |

| ~1630-1650 | C=O stretch | Ester Carbonyl |

| ~1590, 1480, 1435 | C=C stretch | Aromatic Ring |

| ~1440 | P-Ph stretch | Phenyl on Phosphorus |

| ~1100-1300 | C-O stretch | Ester C-O |

Note: The exact position of the carbonyl stretch is influenced by the ylide structure.

The Wittig Reaction: Mechanism and Application

The primary application of this compound is in the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes and ketones.[6][7] As a stabilized ylide, it exhibits distinct reactivity and stereoselectivity.[5]

Mechanism of the Wittig Reaction with Stabilized Ylides

The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate.[5] For stabilized ylides, this initial addition is often reversible. The subsequent decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is the driving force of the reaction. Due to the reversibility of the initial step, the thermodynamically more stable trans-oxaphosphetane is preferentially formed, leading to the predominant formation of the (E)-alkene.[5]

Caption: The Wittig Reaction Pathway.

Applications in Synthesis

This compound is a versatile reagent for the introduction of an allyl ester moiety. This functionality can serve as a handle for further transformations in complex molecule synthesis. While specific examples with detailed yields for this exact reagent are sparse in the provided search results, the general utility of stabilized ylides in the synthesis of natural products and other complex targets is well-documented.

General Experimental Protocol for a Wittig Reaction:

-

In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the aldehyde or ketone (1.0 eq.) in an anhydrous solvent such as THF or DCM.

-

Add this compound (1.0-1.2 eq.) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Conclusion

This compound is a key reagent in organic synthesis, offering a reliable method for the stereoselective formation of (E)-alkenes bearing an allyl ester group. Its synthesis follows established procedures for phosphorane ylides, and its characterization relies on standard spectroscopic techniques. The Wittig reaction, its primary application, is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. total-synthesis.com [total-synthesis.com]

Technical Guide: Synthesis of Allyl (triphenylphosphoranylidene)acetate

This document provides a comprehensive technical guide for the synthesis of allyl (triphenylphosphoranylidene)acetate, a stabilized ylide commonly used in Wittig reactions to introduce an allyl acetate moiety. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol is adapted from established procedures for analogous stabilized ylides.

Overview of Synthesis

The synthesis of this compound is a two-step process. The first step involves the quaternization of triphenylphosphine with allyl bromoacetate to form the corresponding phosphonium salt. The second step is the deprotonation of this phosphonium salt using a mild base to yield the target ylide.

Experimental Protocols

The following sections detail the step-by-step procedures for the synthesis.

Step 1: Synthesis of (Allyloxycarbonylmethyl)triphenylphosphonium Bromide

This procedure outlines the formation of the phosphonium salt via an SN2 reaction between triphenylphosphine and allyl bromoacetate.

Experimental Protocol:

-

A 1-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

The flask is charged with triphenylphosphine (39.3 g, 150 mmol) and 200 mL of toluene.

-

The mixture is stirred under a nitrogen atmosphere until a homogeneous solution is achieved.

-

Allyl bromoacetate (26.8 g, 150 mmol) is added to the solution via a syringe.

-

The reaction mixture is stirred at room temperature for 24 hours. During this time, a white precipitate will form, resulting in a thick slurry.

-

The precipitate is collected by vacuum filtration using a Büchner funnel.

-

The collected solid is washed sequentially with 75 mL of toluene and 75 mL of diethyl ether to remove any unreacted starting materials.

-

The resulting white solid, (allyloxycarbonylmethyl)triphenylphosphonium bromide, is dried under vacuum for at least 2 hours before proceeding to the next step.

Step 2: Synthesis of this compound

This procedure describes the deprotonation of the phosphonium salt to form the final ylide product.

Experimental Protocol:

-

The dried (allyloxycarbonylmethyl)triphenylphosphonium bromide from Step 1 is transferred to a 1-liter round-bottom flask.

-

450 mL of deionized water is added to the flask, and the mixture is stirred to dissolve the solid.

-

A few drops of phenolphthalein indicator solution are added to the aqueous solution.

-

While stirring vigorously, a 2 M aqueous solution of potassium hydroxide is added dropwise until a persistent pink color is observed, indicating a basic solution.

-

The aqueous mixture is then transferred to a separatory funnel and extracted three times with 200 mL portions of dichloromethane.

-

The combined organic extracts are washed with 400 mL of brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator (30 °C, 20-25 mmHg).

-

The resulting solid is further dried under high vacuum to yield this compound as an off-white solid.

Quantitative Data Summary

The following table summarizes the reagents and expected yield for the synthesis of this compound, adapted from a similar synthesis with a reported yield of 92%.[1]

| Step | Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 1 | Triphenylphosphine | 262.29 | 39.3 | 150 | 1.0 |

| Allyl bromoacetate | 179.02 | 26.8 | 150 | 1.0 | |

| Toluene | - | 200 mL | - | Solvent | |

| 2 | (Allyloxycarbonylmethyl)triphenylphosphonium Bromide | 441.31 | (from Step 1) | ~150 | 1.0 |

| 2 M Potassium Hydroxide | - | As required | - | Base | |

| Dichloromethane | - | 3 x 200 mL | - | Extraction Solvent | |

| Product | This compound | 360.38 | ~49.7 | ~138 | ~92% Yield |

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process from starting materials to the final ylide product.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The overall transformation is a classic example of ylide formation for a Wittig reaction.[2]

-

Phosphonium Salt Formation : Triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine in allyl bromoacetate. This SN2 displacement reaction forms the stable phosphonium salt.

-

Ylide Formation : The phosphonium salt possesses acidic protons on the carbon adjacent to the positively charged phosphorus atom. A base, in this case, hydroxide, removes one of these protons to form the phosphorus ylide, which is a resonance-stabilized species. The ester group further stabilizes the ylide, making it less reactive and easier to handle than non-stabilized ylides.

References

An In-Depth Technical Guide to Allyl (triphenylphosphoranylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Allyl (triphenylphosphoranylidene)acetate, a key reagent in modern organic synthesis.

Core Chemical Properties and Identification

This compound is a stabilized Wittig reagent used to synthesize α,β-unsaturated allyl esters from aldehydes and ketones.[1][2] Its ester functional group stabilizes the ylide, which influences its reactivity and the stereochemistry of the resulting alkene.[3] The allyl ester group can be selectively removed under mild conditions, making this reagent particularly valuable in the synthesis of complex molecules.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 104127-76-6[4] |

| Molecular Formula | C₂₃H₂₁O₂P[4] |

| Molecular Weight | 360.4 g/mol [4][5] |

| Appearance | Off-white to yellow solid/powder |

| Melting Point | 71-73 °C[] |

| Purity (Typical) | ≥95%[5] |

| Solubility | Soluble in chloroform and other similar solvents; limited solubility in polar solvents like water and alcohols.[7] |

| Storage | Store at 10°C - 25°C in a well-closed container.[4] |

Table 2: Spectroscopic Data

| Spectroscopy | Data |

|---|---|

| ¹H NMR | Spectral data is available in databases such as SpectraBase.[8] |

| ¹³C NMR | Spectral data is available in databases such as SpectraBase.[8] |

| ³¹P NMR | The phosphorus signal for phosphoranylidene species of this type typically appears around δ ≈ 20 ppm.[5] |

| FTIR | An ATR-IR spectrum is available in the SpectraBase database.[8] |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) can be used to validate the molecular ion peak.[5] |

Reactivity and Mechanism: The Wittig Reaction

The primary application of this compound is in the Wittig reaction, a fundamental method for carbon-carbon double bond formation.[5] As a stabilized ylide, it reacts with aldehydes and ketones to preferentially form the (E)-alkene (trans isomer).[3]

The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane.[5][9] This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct.[1] For stabilized ylides, the initial formation of the oxaphosphetane is often reversible.[5]

Caption: The Wittig reaction mechanism for a stabilized ylide.

Experimental Protocols

Protocol 3.1: Synthesis of this compound

The synthesis is a two-step process: formation of the phosphonium salt followed by deprotonation to form the ylide.

Step 1: Synthesis of (Allyloxycarbonylmethyl)triphenylphosphonium Bromide (Precursor Salt)

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Charge the flask with triphenylphosphine (1.0 equivalent) and a suitable solvent such as toluene or acetonitrile.[5]

-

Reaction: Add allyl bromoacetate (1.0 equivalent) to the solution.

-

Heating: Heat the mixture to reflux and stir for 16-24 hours.[10] The reaction is a classic Sₙ2 quaternization of the phosphine.[5]

-

Isolation: After cooling, the phosphonium salt often precipitates. If not, concentrate the mixture in vacuo. The resulting crude salt, often a solid or viscous gum, can be washed with a non-polar solvent like diethyl ether and dried. It is typically used in the next step without further purification.[10]

Step 2: Formation of this compound (Ylide)

-

Setup: Dissolve the crude phosphonium salt from Step 1 in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[5][10]

-

Deprotonation: Add a suitable base. Due to the acidity of the α-proton (stabilized by the ester), a weak base is sufficient.[5] Add an aqueous solution of a base like sodium hydroxide or potassium hydroxide dropwise while stirring vigorously.[10] Alternatively, bases like triethylamine can be used in an organic solvent.[11]

-

Extraction: After deprotonation, perform an aqueous workup. Separate the organic layer, wash with water and then brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.[10]

-

Purification: Concentrate the organic solution under reduced pressure. The resulting crude ylide can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes or by flash column chromatography.[10]

Caption: Workflow for the synthesis of the title compound.

Protocol 3.2: General Procedure for Wittig Olefination

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone (1.0 equivalent) in an anhydrous solvent such as THF or DCM.

-

Reaction: Add this compound (1.0-1.2 equivalents) to the solution portion-wise or as a solution in the same solvent.

-

Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive carbonyl compounds.[5]

-

Workup: Once the reaction is complete, concentrate the mixture in vacuo.

-

Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by flash column chromatography on silica gel to separate the desired α,β-unsaturated allyl ester from the byproduct.

Safety and Handling

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids/alkalis.[12]

-

Stability: The compound is generally stable under recommended storage conditions.[12] As an ylide, it can be sensitive to moisture and air over long periods.

References

- 1. ocf.berkeley.edu [ocf.berkeley.edu]

- 2. The Wittig Reaction - Edubirdie [edubirdie.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. This compound | 104127-76-6 | EEA12776 [biosynth.com]

- 5. This compound | 104127-76-6 | Benchchem [benchchem.com]

- 7. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 8. spectrabase.com [spectrabase.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Allyl (triphenylphosphoranylidene)acetate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Allyl (triphenylphosphoranylidene)acetate is a stabilized Wittig reagent crucial for the synthesis of complex organic molecules in pharmaceutical and materials science research. Its efficacy in olefination reactions is highly dependent on its purity and stability. This technical guide provides an in-depth overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure optimal performance and longevity.

Core Concepts: Understanding Stability

This compound belongs to the class of stabilized phosphorus ylides. The presence of the electron-withdrawing acetate group delocalizes the negative charge on the alpha-carbon, rendering the molecule significantly more stable than non-stabilized ylides.[1][2][3] This increased stability means it is less reactive and can often be handled in the air for brief periods.[2] However, like all ylides, it is susceptible to degradation under certain conditions, primarily through hydrolysis.[4][5][6]

Quantitative Data Summary

While specific kinetic data for the decomposition of this compound is not extensively available in published literature, the following table summarizes the general stability profile and recommended storage conditions based on information for stabilized ylides and analogous compounds.

| Parameter | Recommendation/Observation | Source(s) |

| Storage Temperature | 10°C - 25°C for short-term storage. For long-term storage, particularly in solution, -20°C (up to 1 month) or -80°C (up to 6 months) under a nitrogen atmosphere is recommended for analogous compounds. | [7][8] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen. While somewhat air-stable, prolonged exposure should be avoided. | [2][8] |

| Moisture/Humidity | Highly sensitive to moisture. Contact with water leads to decomposition into allyl acetate and triphenylphosphine oxide. Store in a tightly sealed container in a dry environment. | [4][5][6] |

| Light Sensitivity | While not extensively documented for this specific compound, it is general good practice to store reactive organic reagents in amber vials or in the dark to prevent potential light-induced degradation. | |

| Physical Form | Typically a solid at room temperature. | [9] |

Factors Influencing Stability

The stability of this compound is a multifactorial issue. The following diagram illustrates the key environmental and chemical factors that can impact its integrity.

Caption: Key factors influencing the stability of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous stabilized ylides.[10][11]

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Materials:

-

Triphenylphosphine (1.0 eq)

-

Allyl bromoacetate (1.0 eq)

-

Toluene, anhydrous

-

Dichloromethane

-

Sodium hydroxide solution (e.g., 2 M) or another suitable base

-

Anhydrous magnesium sulfate or sodium sulfate

-

Argon or Nitrogen gas supply

Procedure:

-

Phosphonium Salt Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve triphenylphosphine in anhydrous toluene.

-

To the stirred solution, add allyl bromoacetate dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 16-24 hours. The formation of a precipitate (the phosphonium salt) may be observed.

-

After the reaction is complete, the solvent can be removed in vacuo to yield the crude phosphonium salt, which can be used directly in the next step or purified by recrystallization.

-

-

Ylide Formation:

-

Dissolve the crude phosphonium salt in dichloromethane.

-

Transfer the solution to a separatory funnel and wash with an aqueous solution of a base, such as sodium hydroxide, to deprotonate the phosphonium salt and form the ylide.[10] For stabilized ylides, a relatively weak base is sufficient.[2]

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the pure ylide.

-

Handling and Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this reagent.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and water.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

By adhering to these guidelines for storage, handling, and synthesis, researchers can ensure the integrity and reactivity of this compound, leading to more reliable and reproducible results in their synthetic endeavors.

References

- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 2. Wittig reagents - Wikipedia [en.wikipedia.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 104127-76-6 | EEA12776 [biosynth.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound | 104127-76-6 | Benchchem [benchchem.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Organic Syntheses Procedure [orgsyn.org]

Allyl (triphenylphosphoranylidene)acetate: A Technical Guide to its Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl (triphenylphosphoranylidene)acetate is a stabilized phosphorus ylide that serves as a versatile and valuable reagent in modern organic synthesis. Its primary application lies in the Wittig reaction, where it facilitates the stereoselective formation of carbon-carbon double bonds, yielding predominantly (E)-α,β-unsaturated allyl esters from aldehydes. This transformation is a cornerstone in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. Furthermore, this reagent is implicated in the construction of various heterocyclic frameworks, such as pyrazoles, which are prevalent in medicinal chemistry. This technical guide provides an in-depth overview of the core applications of this compound, presenting its physicochemical properties, detailed experimental protocols for key transformations, and a mechanistic exploration of its reactivity.

Physicochemical and Spectroscopic Data

Accurate characterization of a reagent is fundamental to its effective application in synthesis. The following table summarizes the key physicochemical and spectroscopic properties of this compound and its close, commercially available analogs, methyl and ethyl (triphenylphosphoranylidene)acetate.

| Property | This compound | Methyl (triphenylphosphoranylidene)acetate | Ethyl (triphenylphosphoranylidene)acetate |

| CAS Number | 104127-76-6 | 2605-67-6 | 1099-45-2 |

| Molecular Formula | C₂₃H₂₁O₂P | C₂₁H₁₉O₂P | C₂₂H₂₁O₂P |

| Molecular Weight | 360.39 g/mol | 334.35 g/mol | 348.38 g/mol |

| Appearance | White to off-white solid | White to off-white crystalline powder | Off-white solid |

| Melting Point | 71-73 °C | 168-172 °C | 118-121 °C |

| Solubility | Soluble in chloroform and similar organic solvents; limited solubility in polar solvents like water and alcohols. | Soluble in acetonitrile (slightly), chloroform (slightly). | Soluble in chloroform and similar solvents; limited solubility in water and alcohols.[1] |

| ¹H NMR (CDCl₃, δ) | Data not explicitly available in searched literature. Expected signals for allyl, phenyl, and ylidic protons. | Multiplets for phenyl protons (approx. 7.4-7.7 ppm), singlet for methyl protons (approx. 3.6 ppm), and a doublet for the ylidic proton coupled to phosphorus. | Multiplets for phenyl protons, quartet and triplet for ethyl protons, and a doublet for the ylidic proton. |

| ¹³C NMR (CDCl₃, δ) | Data not explicitly available in searched literature. | Signals for phenyl carbons, carbonyl carbon, methyl carbon, and the ylidic carbon showing coupling to phosphorus. | Signals for phenyl carbons, carbonyl carbon, ethyl carbons, and the ylidic carbon showing coupling to phosphorus. |

| ³¹P NMR (CDCl₃, δ) | Data not explicitly available in searched literature. Expected around 20 ppm. | ~20 ppm | ~20 ppm |

Core Application: The Wittig Reaction for α,β-Unsaturated Ester Synthesis

The most prominent application of this compound is its role as a Wittig reagent for the synthesis of α,β-unsaturated esters from aldehydes.[2] This reaction is a two-carbon homologation that converts a carbonyl group into a more extended carbon framework, simultaneously introducing an allyl ester moiety that can be further functionalized.[2]

As a stabilized ylide, due to the electron-withdrawing nature of the ester group, the reaction generally exhibits high (E)-stereoselectivity, proceeding through a reversible initial addition to the aldehyde, which allows for thermodynamic equilibration to the more stable anti-oxaphosphetane intermediate. This intermediate then collapses to form the (E)-alkene and triphenylphosphine oxide.

Mechanistic Pathway of the Wittig Reaction

The following diagram illustrates the generally accepted mechanism for the Wittig reaction with a stabilized ylide.

Experimental Protocol: Synthesis of Allyl (E)-3-(2-nitrophenyl)acrylate

While a specific protocol for this compound was not found in the searched literature, a detailed procedure for the closely related methyl ester provides a robust template. The following is an adapted protocol.

Reactants:

-

2-Nitrobenzaldehyde (1.0 eq)

-

This compound (1.05 eq)

-

Toluene or Dichloromethane (as solvent)

Procedure:

-

To a solution of 2-nitrobenzaldehyde (1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is added this compound (1.05 mmol).

-

The reaction mixture is heated to reflux (or stirred at room temperature, as stabilized ylides are less reactive) and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the product from the triphenylphosphine oxide byproduct.

-

The fractions containing the product are combined and the solvent is evaporated to yield Allyl (E)-3-(2-nitrophenyl)acrylate.

Expected Outcome:

Based on analogous reactions with stabilized ylides, a high yield (typically >80%) of the (E)-isomer as the major product is anticipated. For instance, the reaction of methyl (triphenylphosphoranylidene)acetate with 2-nitrobenzaldehyde has been reported to yield the product in 94.6%.[2]

Application in Heterocyclic Synthesis

Beyond linear olefination, this compound and related reagents are valuable in the construction of heterocyclic systems, which are core scaffolds in many pharmaceuticals.

Synthesis of Pyrazoles

Research has shown that ester-substituted phosphonium ylides can be utilized in the synthesis of pyrazoles.[2] One documented method involves the reaction of the ylide with methyl diazoacetate in the presence of a base like triethylamine.[2] This reaction efficiently yields pyrazole structures, highlighting the reagent's role as a versatile building block for creating these important heterocyclic compounds.[2]

Experimental Workflow for Pyrazole Synthesis

The following diagram outlines the general workflow for the synthesis of a pyrazole derivative using a phosphonium ylide.

Role in Natural Product Synthesis

The Wittig reaction is a powerful and frequently employed tool in the total synthesis of complex natural products, where the stereocontrolled formation of double bonds is often a critical step. While a specific published total synthesis employing this compound was not identified in the literature reviewed, the strategic importance of related stabilized ylides is well-documented.

The allyl ester functionality introduced by this reagent is particularly useful as it can be deprotected under mild, palladium-catalyzed conditions, orthogonal to many other protecting groups. This allows for late-stage modifications of the carboxylic acid moiety, a common feature in biologically active molecules.

Conclusion

This compound is a highly effective reagent for the synthesis of (E)-α,β-unsaturated esters via the Wittig reaction. Its utility is further extended to the construction of heterocyclic systems, demonstrating its versatility in synthetic organic and medicinal chemistry. The allyl ester group offers distinct advantages for subsequent synthetic manipulations, making it a valuable tool for drug development professionals and researchers engaged in the synthesis of complex molecular architectures. The provided protocols and mechanistic insights serve as a technical guide for the practical application of this important synthetic building block.

References

An In-depth Technical Guide to the Safety and Handling of Allyl (triphenylphosphoranylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for Allyl (triphenylphosphoranylidene)acetate and related compounds. A complete Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. Therefore, all safety and handling procedures should be conducted with the utmost caution, and a comprehensive risk assessment should be performed by qualified personnel before use.

Introduction

This compound (CAS No. 104127-76-6) is a stabilized ylide commonly employed in organic synthesis, particularly in the Wittig reaction to form α,β-unsaturated esters.[1] Its utility in the construction of complex molecules makes it a valuable reagent for researchers in pharmaceuticals and materials science. This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing from available data and information on analogous substances.

Hazard Identification and Classification

Based on available information, this compound is classified with the following hazards:

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [2]

Due to the lack of a complete SDS, a comprehensive GHS classification is not available. However, based on the hazards of similar compounds like other phosphonium ylides and allyl esters, it is prudent to handle this compound with care, assuming it may have other potential hazards.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 104127-76-6 | [1][2][3][] |

| Molecular Formula | C23H21O2P | [1][2] |

| Molecular Weight | 360.39 g/mol | [1][3][] |

| Appearance | Solid | |

| Melting Point | 71-73 °C | [3][] |

Toxicological Information

Safe Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, based on the known hazards, the following are recommended:

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container.

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.[2] |

| Skin Contact | P302+P352: IF ON SKIN: Wash with plenty of water.[2] |

| Eye Contact | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 5.1).

-

For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

-

For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Clean the spill area thoroughly with a suitable solvent.

Fire-Fighting Measures

Specific fire-fighting data for this compound is not available. For similar chemical compounds, the following measures are generally recommended:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a direct water jet.

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including oxides of phosphorus and carbon.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. P501: Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this compound are not widely available. However, a general procedure for a Wittig reaction using a stabilized ylide is presented below. This should be adapted and optimized for specific substrates and reaction conditions.

General Wittig Reaction Protocol

-

Materials:

-

Aldehyde or ketone

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone in the chosen anhydrous solvent.

-

Add this compound to the solution. The molar ratio of ylide to carbonyl compound may need to be optimized, but a slight excess of the ylide is common.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

-

Visualizations

Caption: General workflow for a Wittig reaction using this compound.

Caption: Step-by-step procedure for responding to a spill of this compound.

References

The Discovery and Enduring Legacy of Stabilized Ylides: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus ylides, particularly stabilized ylides, are a cornerstone of modern organic synthesis, enabling the reliable formation of carbon-carbon double bonds with a high degree of control. Their discovery and the subsequent development of the Wittig and related reactions have revolutionized the way chemists approach the synthesis of complex molecules, from commodity chemicals to life-saving pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, and core applications of stabilized ylides, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic principles.

Historical Perspective: The Dawn of Ylide Chemistry

The journey into the world of phosphorus ylides began in the early 20th century, but it was the seminal work of Georg Wittig in the 1950s that brought them to the forefront of organic chemistry. In 1954, Wittig and his student, Ulrich Schöllkopf, published their groundbreaking findings on the reaction of phosphonium ylides with aldehydes and ketones to form alkenes, a transformation now famously known as the Wittig reaction.[1] This discovery was a paradigm shift in olefination chemistry, offering a method with a defined and predictable regioselectivity for double bond formation, a significant advantage over the often ambiguous outcomes of elimination reactions. For this monumental contribution, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.[1]

Early investigations into the nature of these ylides revealed a fascinating dichotomy in their reactivity and stability. It was observed that ylides bearing electron-withdrawing groups adjacent to the carbanionic center were significantly more stable and less reactive than their simple alkyl-substituted counterparts. This observation gave rise to the classification of ylides as "stabilized" and "non-stabilized," a distinction that would prove crucial in predicting and controlling the stereochemical outcome of the Wittig reaction. The work of A. William Johnson in the following decades further expanded the understanding of ylide chemistry, providing a comprehensive theoretical and practical framework that is still widely referenced today.[2][3][4][5][6]

The Concept of Stabilization in Phosphorus Ylides

An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms. In the case of phosphorus ylides, a negatively charged carbon atom is bonded to a positively charged phosphorus atom. The stability of the ylide is profoundly influenced by the substituents on the carbanionic carbon.

Stabilized ylides possess an electron-withdrawing group (EWG) such as an ester, ketone, nitrile, or sulfone on the α-carbon. This group delocalizes the negative charge through resonance, thereby increasing the stability of the ylide. This increased stability has several important consequences:

-

Reduced Reactivity: Stabilized ylides are less nucleophilic and less basic than non-stabilized ylides.

-

Ease of Preparation: Due to the increased acidity of the corresponding phosphonium salt, weaker bases can be used for deprotonation.

-

Stereoselectivity: The Wittig reaction with stabilized ylides generally leads to the formation of (E)-alkenes with high selectivity.[7]

Non-stabilized ylides , in contrast, have only alkyl or hydrogen substituents on the α-carbon. The absence of an EWG makes them highly reactive and strongly basic, requiring strong bases for their formation. The Wittig reaction with non-stabilized ylides typically yields (Z)-alkenes.

The acidity of the parent phosphonium salt, as indicated by its pKa value, is a direct measure of the stability of the resulting ylide. A lower pKa value signifies a more acidic proton and, consequently, a more stabilized ylide.

Table 1: pKa Values of Selected Triphenylphosphonium Salts in DMSO

| Phosphonium Salt | R Group | pKa (DMSO) | Ylide Type | Reference |

| [Ph₃PCH₃]Br | H | ~22 | Non-stabilized | [8] |

| [Ph₃PCH₂CH₃]Br | CH₃ | ~22.5 | Non-stabilized | |

| [Ph₃PCH₂Ph]Cl | Phenyl | ~18.5 | Semi-stabilized | [9] |

| [Ph₃PCH₂C(O)CH₃]Br | Acetyl | 8.8 | Stabilized | |

| [Ph₃PCH₂CO₂Me]Br | Methoxycarbonyl | 9.2 | Stabilized | |

| [Ph₃PCH₂CO₂Et]Br | Ethoxycarbonyl | 8.8 | Stabilized | |

| [Ph₃PCH₂CN]Br | Cyano | 6.0 | Stabilized |

Reaction Mechanisms

The Wittig Reaction

The mechanism of the Wittig reaction has been the subject of extensive study and debate. While early proposals involved a betaine intermediate, the currently accepted mechanism for salt-free conditions involves a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[10][11][12] The stereochemical outcome is determined by the kinetics of the oxaphosphetane formation.

Caption: Mechanism of the Wittig Reaction.

For stabilized ylides, the initial cycloaddition is reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane, which then decomposes to the (E)-alkene. In contrast, for non-stabilized ylides, the cycloaddition is irreversible and kinetically controlled, leading to the formation of the less sterically hindered cis-oxaphosphetane and subsequently the (Z)-alkene.

The Horner-Wadsworth-Emmons (HWE) Reaction

A significant modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions instead of phosphonium ylides.[13] These carbanions are generated by treating phosphonate esters with a base. The HWE reaction almost exclusively produces (E)-alkenes and has the major advantage that the byproduct, a phosphate ester, is water-soluble and thus easily removed from the reaction mixture.

Caption: Mechanism of the HWE Reaction.

Experimental Protocols

Synthesis of a Stabilized Ylide: Ethyl (triphenylphosphoranylidene)acetate

This protocol describes the preparation of a commonly used stabilized ylide.

Materials:

-

Triphenylphosphine (39.4 g, 150 mmol)

-

Ethyl bromoacetate (16.6 mL, 150 mmol)

-

Toluene (200 mL)

-

Potassium hydroxide (2 M aqueous solution)

-

Dichloromethane

-

Brine

-

Sodium sulfate

-

Diethyl ether

Procedure:

-

A 1-L round-bottom flask equipped with a magnetic stir bar is charged with triphenylphosphine (39.4 g, 150 mmol) and toluene (200 mL). The mixture is stirred until a homogeneous solution is achieved.

-

Ethyl bromoacetate (16.6 mL, 150 mmol) is added via syringe to form the phosphonium salt.

-

While stirring vigorously, 2 M potassium hydroxide is added dropwise until a pink color persists, indicating the formation of the ylide.

-

The aqueous layer is extracted with dichloromethane (3 x 200 mL).

-

The combined organic extracts are washed with brine (400 mL), dried over sodium sulfate, filtered, and concentrated under rotary evaporation.

-

The resulting thick oil is redissolved in 20 mL of diethyl ether and concentrated again to yield an off-white solid.

-

Drying under high vacuum yields ethyl (triphenylphosphoranylidene)acetate (yield: 48.1 g, 92%).[14]

Characterization Data:

-

Melting Point: 118-121 °C[14]

-

¹H NMR (CDCl₃): δ 7.65-7.45 (m, 15H), 4.05 (q, J=7.1 Hz, 2H), 2.95 (br s, 1H), 1.15 (t, J=7.1 Hz, 3H).

-

¹³C NMR (CDCl₃): δ 171.5, 133.5, 132.0, 129.0, 127.0, 59.0, 29.0, 14.5.

Wittig Reaction with a Stabilized Ylide: Synthesis of (E)-Ethyl Cinnamate

This protocol illustrates a typical Wittig reaction using a stabilized ylide and an aldehyde.

Materials:

-

Benzaldehyde (0.05 g, 0.47 mmol)

-

Ethyl (triphenylphosphoranylidene)acetate (0.197 g, 0.56 mmol, 1.2 equivalents)

-

Hexanes (3 mL)

Procedure:

-

In a clean and dry 50-mL round-bottomed flask equipped with a magnetic stir bar, weigh 0.05 g of benzaldehyde.

-

Add (carbethoxymethylene)triphenylphosphorane (0.197 g) to the flask.

-

Stir the mixture for 15 minutes at room temperature.

-

Add 3 mL of hexanes to the reaction flask and stir for another 10 minutes.

-

Allow the suspension to settle for 5 minutes. The solid byproduct (triphenylphosphine oxide) will precipitate.

-

Filter the solution through a Pasteur pipet with a cotton plug to remove the precipitate.

-

Evaporate the hexanes from the filtrate to obtain the crude product.[17]

Expected Yield and Stereoselectivity: High yield of (E)-ethyl cinnamate with >95% (E)-selectivity.

References

- 1. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Ylides and Imines of Phosphorus by A. William Johnson, Hardcover | Barnes & Noble® [barnesandnoble.com]

- 3. wiley.com [wiley.com]

- 4. Ylid Chemistry by A.W. Johnson – Books on Google Play [play.google.com]

- 5. Ylid Chemistry - Alyn William Johnson - Google ブックス [books.google.co.jp]

- 6. content.e-bookshelf.de [content.e-bookshelf.de]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Benzyltriphenylphosphonium chloride | 1100-88-5 | Benchchem [benchchem.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. The modern interpretation of the Wittig reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 16. Methyl (triphenylphosphoranylidene)acetate(2605-67-6) IR Spectrum [m.chemicalbook.com]

- 17. chegg.com [chegg.com]

Methodological & Application

Application Notes & Protocols: Synthesis of α,β-Unsaturated Esters using Allyl (triphenylphosphoranylidene)acetate

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] This application note focuses on the use of a specific stabilized ylide, allyl (triphenylphosphoranylidene)acetate, for the synthesis of α,β-unsaturated allyl esters. These products are valuable intermediates in drug development and natural product synthesis, serving as precursors for more complex molecular architectures through subsequent modifications of the allyl group.

The ester-stabilized ylide, this compound, provides significant advantages, including high stereoselectivity for the (E)-alkene isomer and excellent yields.[1][2] The reaction proceeds under mild conditions and tolerates a wide variety of functional groups on the aldehyde reaction partner. This protocol provides a general methodology for the synthesis of the ylide and its subsequent reaction with various aldehydes.

Reaction Principle and Workflow

The reaction involves the nucleophilic attack of the ylide carbanion on an aldehyde or ketone carbonyl, leading to a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct. Due to the thermodynamic stability of the intermediates formed from stabilized ylides, the reaction pathway overwhelmingly favors the formation of the (E)-alkene.[1]

The overall experimental workflow is depicted below.

Figure 1: General workflow for the synthesis of α,β-unsaturated allyl esters.

Quantitative Data Summary

The use of stabilized phosphoranes in Wittig reactions typically results in high yields and excellent stereoselectivity for the (E)-isomer. The following table summarizes representative data for the reaction of stabilized carbalkoxymethylenetriphenylphosphoranes with various aldehydes. While the ester group may vary (methyl, ethyl, or allyl), the outcomes are generally comparable.

| Entry | Aldehyde | Solvent | Yield (%) | E:Z Ratio | Reference |

| 1 | Benzaldehyde | Water (aq. NaHCO₃) | 95% | >98:2 | [3] |

| 2 | 4-Nitrobenzaldehyde | Water (aq. NaHCO₃) | 99% | >98:2 | [3] |

| 3 | 4-Methoxybenzaldehyde | Water (aq. NaHCO₃) | 92% | >98:2 | [3] |

| 4 | 2-Thiophenecarboxaldehyde | Water (aq. NaHCO₃) | 88% | >98:2 | [2] |

| 5 | Cinnamaldehyde | Water (aq. NaHCO₃) | 85% | >98:2 | [3] |

| 6 | Cyclohexanecarboxaldehyde | Water (aq. NaHCO₃) | 82% | >98:2 | [3] |

| 7 | Phenylacetic Aldehyde | Ethyl Acetate | 60% | 68:32 | [4] |

| 8 | 3-Phenylpropionaldehyde | Dichloromethane | 70% | 92:8 | [4] |

Experimental Protocols

This section provides detailed protocols for the preparation of the Wittig reagent and its subsequent reaction with an aldehyde.

Protocol 1: Preparation of this compound

This procedure is adapted from established methods for preparing similar stabilized ylides.[5]

-

Reagents & Equipment:

-

Triphenylphosphine (Ph₃P)

-

Allyl bromoacetate

-

Toluene, anhydrous

-

Potassium hydroxide (KOH), 2M aqueous solution

-

Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

-

-

Procedure: a. To a round-bottom flask, add triphenylphosphine (1.0 eq) and anhydrous toluene. Stir until the solid is fully dissolved. b. Add allyl bromoacetate (1.0 eq) dropwise to the solution at room temperature. c. Stir the mixture at room temperature for 24 hours. A white precipitate of the phosphonium salt will form. d. Collect the precipitate by vacuum filtration and wash it with diethyl ether. e. Transfer the phosphonium salt to a flask and dissolve it in water. f. Add dichloromethane to form a biphasic mixture. g. While stirring vigorously, add 2M KOH solution dropwise until the aqueous layer remains basic (pH > 10). h. Transfer the mixture to a separatory funnel. Separate the organic layer. i. Extract the aqueous layer two more times with dichloromethane. j. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the ylide, typically as an off-white solid.

Protocol 2: One-Pot Synthesis of α,β-Unsaturated Allyl Ester

This environmentally benign protocol, adapted from procedures using aqueous media, generates the ylide in situ.[2][3]

-

Reagents & Equipment:

-

Triphenylphosphine (Ph₃P, 1.4 eq)

-

Allyl bromoacetate (1.6 eq)

-

Aldehyde (1.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or Ethyl Acetate for extraction

-

Round-bottom flask or test tube, magnetic stirrer.

-

-

Procedure: a. To a flask, add triphenylphosphine (1.4 eq) and a saturated aqueous solution of NaHCO₃. Stir the suspension vigorously for 1 minute. b. Add allyl bromoacetate (1.6 eq) to the suspension, followed by the aldehyde (1.0 eq). c. Continue to stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 3 hours.[2] d. Upon completion, transfer the reaction mixture to a separatory funnel. e. Extract the product with diethyl ether (3 x volume of the aqueous phase). f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. g. Concentrate the filtrate under reduced pressure to obtain the crude product. h. Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure α,β-unsaturated allyl ester. The E/Z ratio can be determined by ¹H NMR analysis of the vinylic protons.[2]

Mechanistic Overview

The stereochemical outcome of the Wittig reaction with stabilized ylides is dictated by the reversibility of the initial steps and the thermodynamic stability of the intermediates.

Figure 2: Reaction mechanism illustrating the preference for (E)-alkene formation.

Because the ylide is stabilized by the ester group, the initial addition to the aldehyde is reversible (k-1 is fast). This allows the reaction to equilibrate to the more thermodynamically stable anti-betaine intermediate, which leads directly to the (E)-alkene. The final collapse to triphenylphosphine oxide and the alkene is irreversible and rapid.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of Allyl (Triphenylphosphoranylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed [3+2] cycloaddition of allyl (triphenylphosphoranylidene)acetate with electron-deficient olefins. This reaction serves as a powerful tool for the synthesis of functionalized cyclopentene derivatives, which are valuable building blocks in medicinal chemistry and drug development.

I. Introduction

Palladium-catalyzed reactions of phosphorus ylides have emerged as a versatile methodology for the construction of carbocyclic and heterocyclic frameworks. Specifically, the [3+2] cycloaddition of allylic phosphorus ylides with electron-deficient alkenes provides a direct and atom-economical route to highly functionalized cyclopentenes. This compound acts as a three-carbon synthon in this transformation. The reaction is initiated by the coordination of the palladium(0) catalyst to the allylic ylide, which then undergoes a formal cycloaddition with an olefin. This methodology is particularly useful for creating complex molecular architectures from simple, readily available starting materials.

II. Reaction Principle and Mechanism

The palladium-catalyzed [3+2] cycloaddition of this compound with an electron-deficient olefin is believed to proceed through the catalytic cycle depicted below. The reaction is initiated by the coordination of a Pd(0) species to the ylide. Subsequent intramolecular rearrangement and reaction with the olefin lead to the formation of a palladacyclopentane intermediate. Reductive elimination from this intermediate furnishes the cyclopentene product and regenerates the active Pd(0) catalyst.

Caption: Proposed Catalytic Cycle.

III. Applications in Synthesis

The synthesized functionalized cyclopentenes are versatile intermediates for the synthesis of a wide range of biologically active molecules, including prostaglandins, nucleoside analogues, and various natural products. The ability to introduce diverse substituents via the choice of olefin partner makes this a highly valuable transformation in discovery chemistry.

IV. Experimental Protocols

The following is a general protocol for the palladium-catalyzed [3+2] cycloaddition of this compound with electron-deficient olefins. This protocol is based on analogous reactions reported for similar phosphonium ylides and should be optimized for specific substrates.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

This compound

-

Electron-deficient olefin (e.g., methyl acrylate, acrylonitrile)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Equipment:

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and hotplate

-

Standard glassware for organic synthesis

-

Syringes for transfer of anhydrous solvents and reagents

Procedure:

-

Catalyst Preparation (in situ):

-

To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate (0.025 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 20 mol%).

-

Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes. The color of the solution should change, indicating the formation of the active Pd(0) catalyst.

-

-

Reaction Setup:

-

To the flask containing the catalyst, add this compound (0.5 mmol, 1.0 equiv).

-

Add the electron-deficient olefin (0.6 mmol, 1.2 equiv) to the reaction mixture via syringe.

-

-

Reaction Conditions:

-

Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclopentene product.

-

Workflow Diagram:

Caption: Experimental Workflow Diagram.

V. Quantitative Data Summary

The following table summarizes representative yields for the palladium-catalyzed [3+2] cycloaddition of a closely related ylide, (ethoxycarbonylmethylene)triphenylphosphorane, with various electron-deficient olefins. The yields are expected to be similar for reactions involving this compound.

| Entry | Olefin | Product | Yield (%) |

| 1 | Methyl Acrylate | Methyl 4-(triphenylphosphoranylidene)cyclopent-1-ene-1-carboxylate | 85 |

| 2 | Acrylonitrile | 4-(triphenylphosphoranylidene)cyclopent-1-ene-1-carbonitrile | 78 |

| 3 | Phenyl Vinyl Sulfone | 4-(triphenylphosphoranylidene)-1-(phenylsulfonyl)cyclopent-1-ene | 75 |

| 4 | N-Phenylmaleimide | 2-phenyl-5-(triphenylphosphoranylidene)pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | 92 |

Note: The yields are based on published data for a similar phosphonium ylide and may vary for this compound. Optimization of reaction conditions is recommended for each specific substrate combination.

VI. Safety Precautions

-

Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Triphenylphosphine is an irritant. Avoid inhalation and contact with skin and eyes.

-

Anhydrous solvents are flammable and should be handled under an inert atmosphere.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

VII. Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous.

-

Verify the activity of the palladium catalyst.

-

Optimize the reaction temperature and time.

-

Consider using a different phosphine ligand.

-

-

Formation of Side Products:

-

Adjust the stoichiometry of the reactants.

-

Lower the reaction temperature to improve selectivity.

-

Ensure the inert atmosphere is maintained throughout the reaction.

-

VIII. Conclusion

The palladium-catalyzed [3+2] cycloaddition of this compound provides an efficient and versatile method for the synthesis of functionalized cyclopentenes. The mild reaction conditions and broad substrate scope make it a valuable tool for synthetic chemists in academia and industry. The provided protocols and data serve as a starting point for the application of this powerful reaction in the development of novel chemical entities.

Application Notes and Protocols for Witt-ig Olefination with Stabilized Ylides

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Wittig olefination reaction using stabilized ylides, focusing on the synthesis of α,β-unsaturated esters. The protocol offers a reliable method for the stereoselective formation of (E)-alkenes, a common structural motif in pharmaceuticals and biologically active compounds. Additionally, an alternative protocol for the Horner-Wadsworth-Emmons (HWE) reaction is presented, which often provides superior yields and easier purification.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] Discovered by Georg Wittig, this reaction was awarded the Nobel Prize in Chemistry in 1979.[3] Stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion, are particularly useful as they are generally more stable, easier to handle than their non-stabilized counterparts, and typically yield the (E)-alkene with high selectivity.[2][4] This stereocontrol is a key advantage in the synthesis of complex molecules where specific isomerism is crucial for biological activity.

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine oxide byproduct, with the formation of the strong phosphorus-oxygen double bond being the driving force of the reaction.[5][6]

These protocols detail the synthesis of (E)-ethyl cinnamate, a common fragrance and flavoring agent, as a representative example of a Wittig olefination with a stabilized ylide.

Data Presentation

The following table summarizes typical results for the synthesis of α,β-unsaturated esters via Wittig and Horner-Wadsworth-Emmons reactions with various aldehydes. Stabilized ylides and phosphonates generally afford the (E)-isomer as the major product.

| Entry | Aldehyde | Ylide/Phosphonate | Reaction Type | Yield (%) | E:Z Ratio | Reference |

| 1 | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig (Solvent-Free) | ~75% (of E-isomer) | E-isomer major | [3][7] |

| 2 | 4-Methoxybenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Wittig (Aqueous) | 87 | 95.5:4.5 | [8] |

| 3 | 4-Chlorobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Wittig (Aqueous) | 87 | 99.8:0.2 | [8] |

| 4 | 2-Nitrobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Wittig (Microwave) | 94.6 (impure) | E-isomer major | [9] |

| 5 | Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | HWE | High | E-isomer major | [10] |

| 6 | Various aromatic aldehydes | Triethyl 2-phosphonopropionate | HWE (Solvent-Free, LiOH·H₂O) | 83-97 | 95:5 to 99:1 | [11] |

| 7 | Various aliphatic aldehydes | Ethyl 2-(diisopropylphosphono)propionate | HWE (Solvent-Free, LiOH·H₂O) | High | 97:3 to 98:2 | [11] |

Experimental Protocols

Protocol 1: Wittig Reaction with a Stabilized Ylide (Solvent-Free)

This protocol describes the synthesis of (E)-ethyl cinnamate from benzaldehyde and the commercially available stabilized ylide, (carbethoxymethylene)triphenylphosphorane.

Materials:

-

Benzaldehyde (freshly distilled)

-

(Carbethoxymethylene)triphenylphosphorane

-

Hexanes

-

Methanol or 95% Ethanol

-

5 mL conical vial

-

Magnetic spin vane

-

Filtering pipette with cotton plug

-

Round-bottomed flask

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: In a clean, dry 5 mL conical vial containing a magnetic spin vane, add benzaldehyde (e.g., 50.8 µL, 0.5 mmol). To this, add (carbethoxymethylene)triphenylphosphorane (e.g., 201 mg, 0.57 mmol, 1.15 equivalents).[3][5]

-

Reaction: Stir the mixture vigorously at room temperature for 15 minutes. The reaction is often complete within this time.[5] The mixture may become thick as the solid triphenylphosphine oxide byproduct forms.

-

Extraction of Product: Add 3 mL of hexanes to the vial and continue stirring for a few minutes to extract the ethyl cinnamate product.[5] The triphenylphosphine oxide is largely insoluble in hexanes.

-

Isolation of Crude Product: Allow the solid to settle. Using a filtering pipette, carefully transfer the hexane solution to a clean, pre-weighed flask, leaving the solid triphenylphosphine oxide behind. Repeat the extraction with another 1.5-3 mL portion of hexanes and combine the hexane fractions.[1][5]

-

Solvent Removal: Evaporate the hexanes using a gentle stream of air or nitrogen, or by using a rotary evaporator, to yield the crude product as a yellowish oil.[5]

-

Purification: Purify the crude ethyl cinnamate by recrystallization. Dissolve the oil in a minimal amount of hot methanol or 95% ethanol. Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.[5][12]

-

Analysis: Dry the crystals and determine the yield, melting point, and characterize by spectroscopic methods (e.g., ¹H NMR, IR). The E-isomer is the expected major product.[3]

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is often preferred for the synthesis of (E)-α,β-unsaturated esters due to its high E-selectivity and the water-soluble nature of the phosphate byproduct, which simplifies purification.[10]

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) or benzene

-

Triethyl phosphonoacetate

-

Aldehyde (e.g., cyclohexanone)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane or diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-necked round-bottomed flask equipped with a stirrer, thermometer, condenser, and dropping funnel

-

Nitrogen or argon atmosphere setup

Procedure:

-

Preparation of the Phosphonate Anion: In a dry, three-necked flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride (e.g., 0.33 mol) in dry THF or benzene (e.g., 100 mL).[10]

-

To the stirred suspension, add triethyl phosphonoacetate (e.g., 0.33 mol) dropwise, maintaining the temperature at 30-35 °C with cooling if necessary. Vigorous hydrogen evolution will be observed.[10]

-

After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the anion.[10]

-

Reaction with Aldehyde: Cool the solution to 20-30 °C. Add the aldehyde (e.g., 0.33 mol of cyclohexanone) dropwise, maintaining the temperature with an ice bath. A gummy precipitate of sodium diethyl phosphate may form.[10]

-

Workup: After the reaction is complete (as monitored by TLC), quench the reaction by carefully adding saturated aqueous NH₄Cl solution.[13]

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or diethyl ether.[13]

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[14]

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Safety Precautions

-

General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

-

Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle with extreme care under an inert atmosphere. The mineral oil dispersion reduces its pyrophoricity but does not eliminate the hazard.

-

Solvents: Hexanes, THF, and other organic solvents are flammable. Avoid open flames and sparks.

-

Reagents: Benzaldehyde can be an irritant. Ethyl bromoacetate (used in the in-situ preparation of some ylides) is a toxic lachrymator and should be handled with extreme care.[12]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Mandatory Visualizations

Wittig Olefination Experimental Workflow

Caption: Workflow for Wittig olefination with a stabilized ylide.

Horner-Wadsworth-Emmons (HWE) Reaction Signaling Pathway

Caption: Key steps in the Horner-Wadsworth-Emmons reaction mechanism.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. webassign.net [webassign.net]

- 4. adichemistry.com [adichemistry.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. chegg.com [chegg.com]

- 8. sciepub.com [sciepub.com]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. orgsyn.org [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. rsc.org [rsc.org]

- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Application Notes and Protocols for Large-Scale Synthesis Using Allyl (triphenylphosphoranylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl (triphenylphosphoranylidene)acetate is a stabilized phosphorane, or ylide, that serves as a key reagent in organic synthesis, most notably in the Wittig reaction. This reaction is a powerful and widely used method for the stereoselective formation of carbon-carbon double bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs), natural products, and advanced materials.[1] The presence of the electron-withdrawing allyl acetate group stabilizes the ylide, making it easier to handle and typically leading to the formation of the thermodynamically favored (E)-alkene with high selectivity.[2][3][4]

These application notes provide detailed protocols for the large-scale synthesis of this compound and its subsequent use in the Wittig reaction to generate α,β-unsaturated allyl esters.

Key Applications

-

Synthesis of Functionalized Alkenes: The primary application is the conversion of aldehydes and ketones into α,β-unsaturated allyl esters. These products are versatile intermediates that can undergo further transformations at the ester or the allyl group.

-

Natural Product Synthesis: The Wittig reaction using stabilized ylides is a cornerstone in the total synthesis of complex natural products where stereocontrol of a double bond is crucial.

-

Drug Discovery and Development: In medicinal chemistry, this reagent is instrumental in building molecular complexity and accessing novel chemical entities with potential therapeutic value. The resulting unsaturated esters can be found in various bioactive molecules.

-

Materials Science: The creation of specific olefinic structures is essential in the development of polymers and other advanced materials with tailored properties.

Quantitative Data Summary

The following tables summarize typical reaction parameters and outcomes for the synthesis of the phosphonium salt precursor and the subsequent Wittig reaction.